Phosphinic Acid Chemotype vs. Dominant Cardiovascular Drug Chemotypes
Fosmenic acid contains a P–C bond in its phosphinic acid core, a chemotype that is rare among cardiovascular drugs. The dominant cardiotonic agents—digoxin (steroidal glycoside), milrinone (pyridinone), and levosimendan (pyridazinone)—are entirely carbon-based structures without phosphorus. Even among phosphorus-containing cardiovascular drugs, fosinopril contains a phosphinate motif (P–O–C) rather than the phosphinic acid P–C bond found in fosmenic acid [1]. This fundamental difference in chemical reactivity and metabolic stability cannot be bridged by simple substitution.
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | Phosphinic acid (cyclohexenyl-hydroxymethyl-substituted; P–C bond present; C₇H₁₃O₃P) |
| Comparator Or Baseline | Fosinopril (phosphinate, P–O–C bond, C₃₀H₄₆NO₇P); Milrinone (pyridinone, C₁₂H₉N₃O); Digoxin (steroidal glycoside, C₄₁H₆₄O₁₄) |
| Quantified Difference | No head-to-head data available. Structural chemotype difference is qualitative but categorical: fosmenic acid is the only INN cardiotonic with a phosphinic acid scaffold. |
| Conditions | Structural classification comparison based on INN records and chemical databases |
Why This Matters
Procurement of fosmenic acid is driven by the need for a phosphinic acid cardiotonic chemotype that is not represented by any approved or clinically advanced alternative.
- [1] WHO INN lists and chemical databases confirm fosmenic acid as the only phosphinic acid cardiotonic. Fosinopril structure from DrugBank DB00492. View Source
